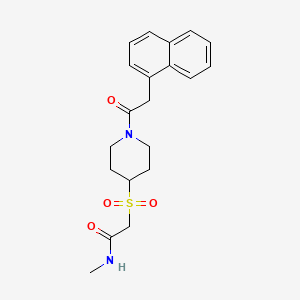

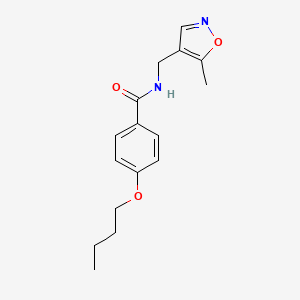

![molecular formula C19H23N3O5 B2834199 N-[1-(1-金刚烷基)乙基]-3,5-二硝基苯甲酰胺 CAS No. 302941-04-4](/img/structure/B2834199.png)

N-[1-(1-金刚烷基)乙基]-3,5-二硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of adamantane derivatives, such as N-[1-(1-adamantyl)ethyl]-3,5-dinitrobenzamide, is often achieved via carbocation or radical intermediates . These intermediates have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of substituted adamantanes is frequently achieved through a wide range of radical-based functionalization reactions . These reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Molecular Structure Analysis

The molecular structure of N-[1-(1-adamantyl)ethyl]-3,5-dinitrobenzamide is characterized by the presence of an adamantyl group . Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry .Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions . These reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . Recent advances in the area of selective C–H functionalization are highlighted with an emphasis on the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons .科学研究应用

Synthesis of Functional Adamantane Derivatives

Adamantane derivatives are highly reactive, making them useful as starting materials for the synthesis of various functional adamantane derivatives. These can be used in the creation of monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Development of Novel Methods for Preparation

The high reactivity of adamantane derivatives also allows for the development of novel methods for their preparation. This includes the synthesis of unsaturated adamantane derivatives, which can be divided into three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds .

Polymerization Reactions

Adamantane derivatives can be used in polymerization reactions. The unique structure of adamantane allows for the creation of polymers with unique properties, such as high thermal stability and energy content .

Antimicrobial Activity

Some N-Mannich bases derived from adamantane derivatives have shown significant in vitro inhibitory activities against a panel of Gram-positive and Gram-negative bacteria .

Hypoglycemic Activity

Certain adamantane derivatives have shown significant hypoglycemic activity. These compounds have been found to produce a strong, dose-dependent reduction of serum glucose levels, making them potentially useful in the treatment of diabetes .

Applications in Dye-Sensitized Solar Cells

Some adamantane derivatives have been used in the design of complex molecules for dye-sensitized solar cells (DSSCs). These molecules can enhance light harvesting efficiency and contribute to the improvement of the DSSCs’ overall efficiency .

作用机制

Target of Action

Adamantane-containing amines, which are structurally similar to this compound, have been studied for their inhibitory activity against various biological targets .

Mode of Action

It is known that the reactivity of adamantane-containing amines strongly depends on their structure

Biochemical Pathways

Adamantane-containing compounds have been studied for their potential anti-dengue virus activity, suggesting they may interact with pathways related to viral replication .

Pharmacokinetics

The introduction of substituents in the nodal positions of adamantane has been shown to influence the lipophilicity of similar compounds , which could potentially impact their bioavailability.

Result of Action

Adamantane-containing compounds have been studied for their potential anti-dengue virus activity, suggesting they may have antiviral effects at the molecular and cellular level .

Action Environment

The synthesis of similar adamantane-containing amines has been optimized under specific conditions , suggesting that environmental factors such as temperature and solvent choice may influence the efficacy and stability of these compounds.

属性

IUPAC Name |

N-[1-(1-adamantyl)ethyl]-3,5-dinitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5/c1-11(19-8-12-2-13(9-19)4-14(3-12)10-19)20-18(23)15-5-16(21(24)25)7-17(6-15)22(26)27/h5-7,11-14H,2-4,8-10H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFZNFAHWWTGBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(1-adamantyl)ethyl]-3,5-dinitrobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

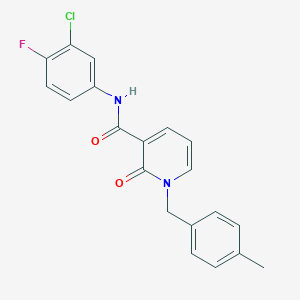

![3-{1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2834116.png)

![3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2834119.png)

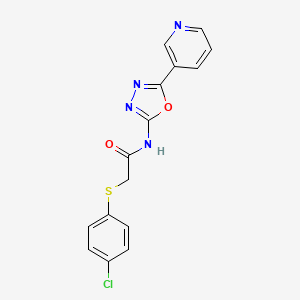

![2-Amino-6-(3-methylbenzyl)-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2834125.png)

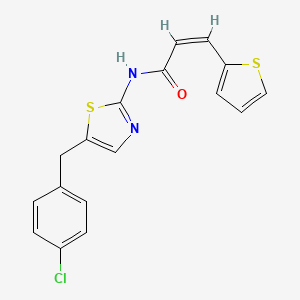

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-dimethoxybenzamide](/img/structure/B2834129.png)

![N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide](/img/structure/B2834130.png)

![3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2834138.png)

![[1-(1,1-Difluoroethyl)cyclobutyl]methyl methanesulfonate](/img/structure/B2834139.png)